Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate
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Overview
Description
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and greener solvents may be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxazole ring .
Scientific Research Applications
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(2-(trifluoromethyl)phenyl)oxazole-2-carboxylate
- Ethyl 5-(4-(trifluoromethyl)phenyl)oxazole-2-carboxylate
Uniqueness
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is unique due to the position of the trifluoromethyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .
Biological Activity
Ethyl 5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and binding affinity to various molecular targets. The oxazole ring contributes to its stability and reactivity, making it a versatile compound for further chemical modifications.
Enzyme Inhibition
Research indicates that this compound has potential applications as an enzyme inhibitor . Its structure allows it to interact with specific enzymes, potentially leading to the modulation of various biological pathways. For instance, similar compounds have shown efficacy in inhibiting enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity . In vitro assays have demonstrated that derivatives of oxazole compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with some derivatives showing greater potency than established chemotherapeutics like doxorubicin . The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The trifluoromethyl group increases binding affinity to target enzymes or receptors, enhancing the compound's biological activity.
- Molecular Interactions : The oxazole ring can participate in hydrogen bonding and other interactions that modulate the effects on biological systems .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various oxazole derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range .
- Mechanistic Studies : Flow cytometry assays revealed that compounds similar to this compound could induce apoptosis through activation of caspase pathways, suggesting a potential for therapeutic application in oncology .
Comparative Analysis
Compound | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | <20 | |
Doxorubicin | Anticancer | 0.1 | |
Similar Oxazole Derivative | Anticancer | 15 |
Research Applications
This compound is being explored for:
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)11-17-7-10(20-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
AEMMSLQOENKRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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